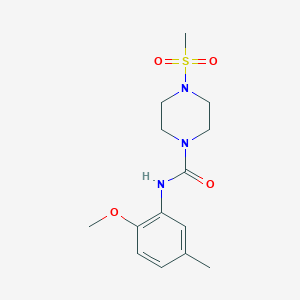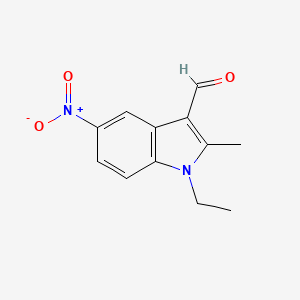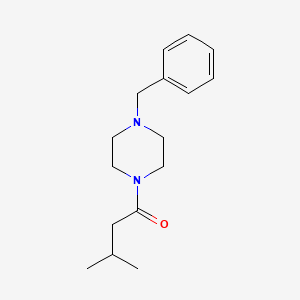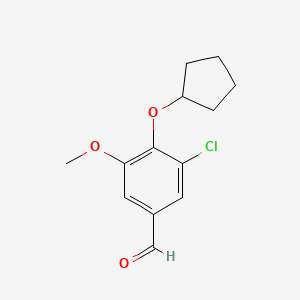
3-nitrobenzyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of furoic acid and has a nitro group attached to the benzyl ring.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 2-furoate involves the absorption of light energy by the nitro group attached to the benzyl ring. This absorption leads to the formation of a highly reactive intermediate, which undergoes a reversible reaction to form the colored and colorless forms of the compound. This process is highly efficient and can be repeated multiple times without any loss of efficiency.
Biochemical and Physiological Effects:
Despite its potential applications in the field of photochemistry, this compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-nitrobenzyl 2-furoate in lab experiments is its high efficiency and reversibility. This property makes it an excellent candidate for use in optical devices and data storage devices. However, the limitations of this compound include its limited solubility in water and its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the study and application of 3-nitrobenzyl 2-furoate. One potential direction is the development of new photochromic materials based on this compound. Another direction is the study of its potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, the use of this compound in the development of new optical devices and data storage devices could also be explored further.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has potential applications in the field of photochemistry, optical devices, and data storage devices. Its high efficiency and reversibility make it an excellent candidate for use in these applications. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-nitrobenzyl 2-furoate involves the reaction of furoic acid with nitric acid and sulfuric acid. The reaction takes place under controlled conditions to ensure the formation of the desired compound. The yield of this reaction is high, and the purity of the product can be easily achieved through recrystallization.
Scientific Research Applications
3-nitrobenzyl 2-furoate has been extensively studied for its potential applications in the field of photochemistry. This compound is a photochromic molecule, which means that it undergoes a reversible change in color upon exposure to light. This property has made it an excellent candidate for use in optical devices such as photochromic lenses, optical switches, and data storage devices.
properties
IUPAC Name |
(3-nitrophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-12(11-5-2-6-17-11)18-8-9-3-1-4-10(7-9)13(15)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEZYUQRADIFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)




